molecular formula C7H5ClN2S B13037111 5-Chloro-4-methylbenzo[c][1,2,5]thiadiazole

5-Chloro-4-methylbenzo[c][1,2,5]thiadiazole

Cat. No.: B13037111
M. Wt: 184.65 g/mol
InChI Key: HZPAPCAIDLEWIE-UHFFFAOYSA-N
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Description

5-Chloro-4-methylbenzo[c][1,2,5]thiadiazole is a heterocyclic aromatic compound containing a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methylbenzo[c][1,2,5]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitrotoluene with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methylbenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Chloro-4-methylbenzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is used in the development of organic semiconductors and photovoltaic materials due to its electronic properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-4-methylbenzo[c][1,2,5]thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzo[c][1,2,5]thiadiazole: Lacks the chlorine substituent, which can affect its reactivity and applications.

    5-Bromo-4-methylbenzo[c][1,2,5]thiadiazole: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.

    4,7-Dichlorobenzo[c][1,2,5]thiadiazole:

Uniqueness

5-Chloro-4-methylbenzo[c][1,2,5]thiadiazole is unique due to the presence of both a chlorine atom and a methyl group on the thiadiazole ring. This combination of substituents imparts specific electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H5ClN2S

Molecular Weight

184.65 g/mol

IUPAC Name

5-chloro-4-methyl-2,1,3-benzothiadiazole

InChI

InChI=1S/C7H5ClN2S/c1-4-5(8)2-3-6-7(4)10-11-9-6/h2-3H,1H3

InChI Key

HZPAPCAIDLEWIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=NSN=C12)Cl

Origin of Product

United States

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